N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE typically involves multiple steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol.
Hydrazination: The ester is then subjected to hydrazination to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the 1,3,4-thiadiazole ring.
Nucleophilic Substitution: The thiadiazole intermediate is then reacted with 2-methylpropanamide under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Pathways: By inhibiting these enzymes, the compound can disrupt metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}-2-METHYLPROPANAMIDE: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-TRIAZOL-2-YL}-2-METHYLPROPANAMIDE: This compound contains a triazole ring and exhibits different biological activities.
The uniqueness of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE lies in its specific combination of the 4-chlorophenyl group and the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN3OS |
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Molecular Weight |
295.79 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-8(2)12(18)15-13-17-16-11(19-13)7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
NPKMHQGOIGPSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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